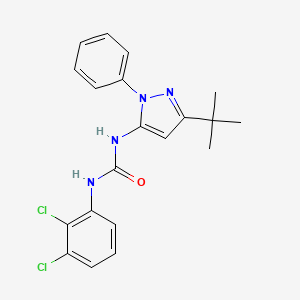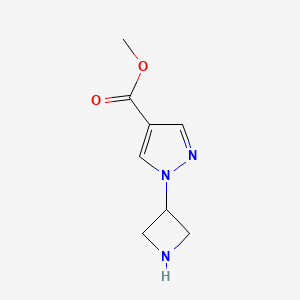
methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that features both azetidine and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts unique chemical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the aza Paternò–Büchi reaction, which is a [2+2] photocycloaddition reaction between an imine and an alkene component. This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. This approach is simple and efficient, yielding functionalized 3-substituted azetidines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
化学反応の分析
Types of Reactions
Methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a wide range of substituted pyrazole compounds.
科学的研究の応用
Methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of materials with specific chemical properties, such as polymers and coatings.
作用機序
The mechanism of action of methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with biological molecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Methyl 1-(azetidin-3-yl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:
Methyl 2-(oxetan-3-ylidene)acetate: This compound features an oxetane ring instead of an azetidine ring, leading to different chemical properties and reactivity.
N-Boc-3-iodoazetidine: This compound is used as a building block in the synthesis of various heterocyclic compounds and has different functional groups compared to this compound.
特性
分子式 |
C8H11N3O2 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
methyl 1-(azetidin-3-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)6-2-10-11(5-6)7-3-9-4-7/h2,5,7,9H,3-4H2,1H3 |
InChIキー |
LUBKUPBYUYWZOR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CN(N=C1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(1H-1,2,3-triazol-1-yl)ethoxy]ethan-1-amine dihydrochloride](/img/structure/B13509282.png)
![2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid](/img/structure/B13509286.png)

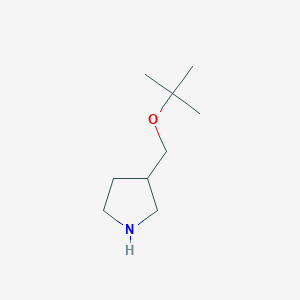
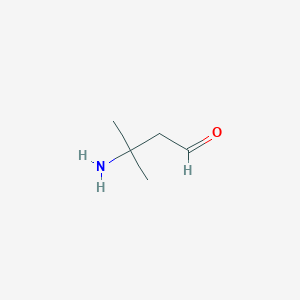


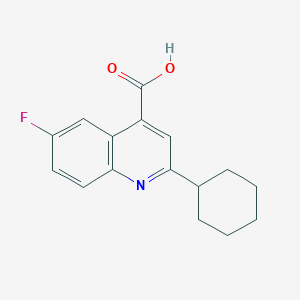
![Benzyl 5-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13509338.png)
![7,7-Dimethylspiro[3.5]nonan-2-amine](/img/structure/B13509343.png)


